![molecular formula C17H15N3O2 B13883654 3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one is a complex organic compound that belongs to the class of pyridazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyridazinone ring. The hydroxymethyl group is introduced through a subsequent hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Another aromatic compound with multiple amino groups.
4-Aminophenylboronic acid: Known for its applications in sensing and biochemical assays.
Uniqueness
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one is unique due to its combination of a pyridazinone core with both hydroxymethyl and aminophenyl substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
3-[(3-aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H15N3O2/c18-13-6-4-5-12(11-13)17(22)16-15(21)9-10-20(19-16)14-7-2-1-3-8-14/h1-11,17,22H,18H2 |
InChIキー |
YLLRMTXJZODFSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(C3=CC(=CC=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


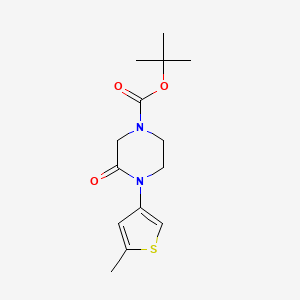
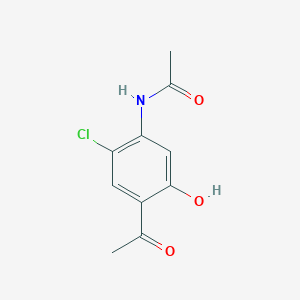
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)

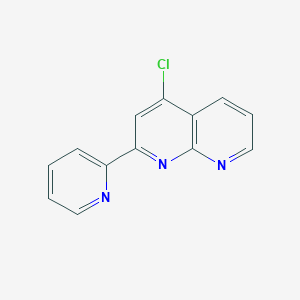

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
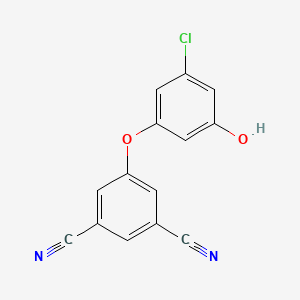
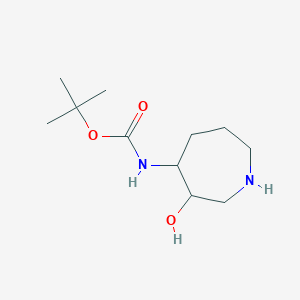
![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)

![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
